

best practices for mixing NanoLuc substrate and buffer

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Compound of Interest

Compound Name: NanoLuc substrate 1

Cat. No.: B12363159

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NanoLuc® Assay Technical Support Center

Welcome to the NanoLuc® Assay Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of their experiments involving NanoLuc® luciferase.

Frequently Asked Questions (FAQs)

Q1: What is the correct ratio for mixing NanoLuc® substrate and buffer?

A1: To prepare the Nano-Glo® Luciferase Assay Reagent, you should combine one volume of the Nano-Glo® Luciferase Assay Substrate with 50 volumes of the Nano-Glo® Luciferase Assay Buffer.^[1] For instance, to make 10 ml of the assay reagent, add 200 µl of the substrate to 10 ml of the buffer.^[1]

Q2: What are the proper storage conditions for the NanoLuc® substrate and buffer?

A2: Both the Nano-Glo® Luciferase Assay Substrate and the Nano-Glo® Luciferase Assay Buffer should be stored at -20°C. The buffer can be stored at 4°C for up to one year or at room temperature for up to three months. The substrate is stable for up to two weeks when stored at 4°C. It is recommended to avoid thawing the components at temperatures exceeding 25°C.^[1]

Q3: How stable is the reconstituted Nano-Glo® Luciferase Assay Reagent?

A3: It is highly recommended to prepare the Nano-Glo® Luciferase Assay Reagent fresh for each use.^[1] Once reconstituted, the reagent's activity will decrease over time. The stability of the reconstituted reagent is summarized in the table below.

Q4: Can I use the Nano-Glo® Luciferase Assay Reagent for both intracellular and secreted NanoLuc®?

A4: Yes, the Nano-Glo® Luciferase Assay Reagent contains an integral lysis buffer, making it suitable for direct use on cells expressing NanoLuc® luciferase intracellularly or for measuring secreted NanoLuc® in the culture medium.^{[1][2]}

Troubleshooting Guides

Low or No Luminescent Signal

Problem: The luminescent signal is much lower than expected or absent.

Possible Cause	Troubleshooting Steps
Incorrect Reagent Preparation	Ensure the substrate and buffer were mixed at the correct 1:50 ratio. Verify that the components were properly thawed and mixed before use.
Improper Storage	Confirm that the substrate and buffer were stored at the recommended -20°C. Avoid multiple freeze-thaw cycles of the substrate.
Degraded Reagent	Prepare fresh Nano-Glo® Luciferase Assay Reagent for each experiment, as the reconstituted reagent loses activity over time. ^[1]
Low NanoLuc® Expression	For transient transfections, optimize transfection efficiency. For stable cell lines, verify the expression level of NanoLuc® protein. Consider using a vector with unfused NanoLuc® for maximal brightness, as it has a long intracellular half-life (>6 hours). ^[1]
Presence of Inhibitors	Certain compounds in your test samples may inhibit the NanoLuc® enzyme. Common inhibitors include compounds with a phenyl-1,4-dihydropyridine core or an aryl sulfonamide scaffold. ^{[3][4]} If inhibition is suspected, perform a control experiment with purified NanoLuc® enzyme and the potential inhibitor.
Incorrect Assay Protocol	Ensure that the volume of the assay reagent added is equal to the volume of the cell culture medium in the well. ^[1] Allow for the recommended 3-minute incubation period after reagent addition before measuring luminescence. ^[1]

High Luminescent Signal

Problem: The luminescent signal is saturated or too high for the instrument's linear range.

Possible Cause	Troubleshooting Steps
High NanoLuc® Expression	Reduce the amount of plasmid DNA used for transfection. If using a stable cell line, you may need to select a clone with a lower expression level.
Substrate Depletion	At extremely high enzyme concentrations, the furimazine substrate can be rapidly depleted, leading to a shorter signal half-life. ^[1] If a reduced signal half-life is observed, it indicates a very high NanoLuc® concentration.
Sample Dilution	Dilute the cell lysate or culture medium containing the NanoLuc® enzyme before adding the assay reagent.
Instrument Settings	Reduce the integration time or gain settings on the luminometer.
Plate Type	If the signal is excessively high, consider using a black opaque-walled plate to absorb some of the emitted light. ^[5]

Quantitative Data Summary

The stability of the reconstituted Nano-Glo® Luciferase Assay Reagent and the signal half-life under different conditions are critical for experimental planning and data interpretation.

Parameter	Condition	Value
Reconstituted Reagent Stability	Room Temperature	10% activity loss in ~8 hours; 50% activity loss in ~2 days[1]
4°C	<10% activity loss over 2 days[1]	
Signal Half-Life	Standard Assay Conditions	Approximately 120 minutes[1] [6]
High NanoLuc® Concentration	Can be significantly reduced due to substrate depletion[1]	
Secreted NanoLuc® in Medium	> 4 days at 37°C[1]	

Experimental Protocols

Protocol: Preparation of Nano-Glo® Luciferase Assay Reagent and Measurement

This protocol outlines the essential steps for preparing the assay reagent and performing a luminescence measurement.

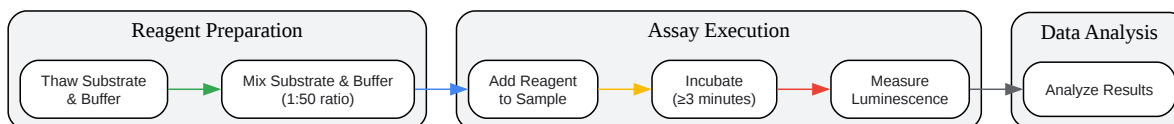
- **Equilibrate Components:** Remove the Nano-Glo® Luciferase Assay Substrate and Buffer from -20°C storage. Allow them to equilibrate to room temperature before mixing. Thaw the buffer completely, ensuring the temperature does not exceed 25°C.[1]
- **Prepare Assay Reagent:** In a clean tube, combine 1 volume of Nano-Glo® Luciferase Assay Substrate with 50 volumes of Nano-Glo® Luciferase Assay Buffer. Mix gently by inversion or pipetting. For example, add 200 µl of substrate to 10 ml of buffer.
- **Sample Preparation:** If using cultured cells, ensure the plate is equilibrated to room temperature for 5-10 minutes before adding the reagent.[1]
- **Reagent Addition:** Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent equal to the volume of the culture medium in each well. For a 96-well plate, this is typically 100 µl of reagent added to 100 µl of medium.[1]

- Incubation: Incubate the plate at room temperature for at least 3 minutes to allow for cell lysis and the luminescent reaction to stabilize.[1]
- Measurement: Measure the luminescence using a plate reader.

Visualizations

Experimental Workflow for NanoLuc® Assay

The following diagram illustrates the standard workflow for performing a NanoLuc® luciferase assay, from reagent preparation to data acquisition.



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Caption: Standard workflow for the NanoLuc® luciferase assay.

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